N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide
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Overview
Description
N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide is a chemical compound with the molecular formula C19H31NO2SSi and a molecular weight of 365.61 g/mol . It is known for its unique structural features, including the presence of a triisopropylsilyl group and an ethynyl linkage, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide typically involves the reaction of N-ethynyl-N,4-dimethylbenzenesulfonamide with triisopropylsilyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The triisopropylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The ethynyl linkage allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide can be compared with similar compounds such as:
N-ethynyl-N,4-dimethylbenzenesulfonamide: Lacks the triisopropylsilyl group, resulting in different reactivity and stability.
N,4-Dimethyl-N-[(trimethylsilyl)ethynyl]benzenesulfonamide: Contains a trimethylsilyl group instead of a triisopropylsilyl group, leading to variations in steric hindrance and chemical behavior.
These comparisons highlight the unique features of this compound, particularly its enhanced stability and reactivity due to the presence of the triisopropylsilyl group.
Properties
Molecular Formula |
C19H31NO2SSi |
---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
N,4-dimethyl-N-[2-tri(propan-2-yl)silylethynyl]benzenesulfonamide |
InChI |
InChI=1S/C19H31NO2SSi/c1-15(2)24(16(3)4,17(5)6)14-13-20(8)23(21,22)19-11-9-18(7)10-12-19/h9-12,15-17H,1-8H3 |
InChI Key |
CXOGCFZBPJZIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C#C[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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